Apiin
Overview
Description
Apiin is a natural flavonoid and a diglycoside of the flavone apigenin. It is found in plants like parsley and celery, and in banana leaf . The glycoside moiety at carbon-7 of apigenin, O -β-D-apiofuranosyl (→)2-β-D-glucosyl, is carried by several other flavones in parsley plant and seed .
Molecular Structure Analysis
Apiin is a beta-D-glucoside having a beta-D-apiosyl residue at the 2-position and a 5,4’-dihydroxyflavon-7-yl moiety at the anomeric position . Its molecular formula is C26H28O14 .Physical And Chemical Properties Analysis
Apiin has a molecular weight of 564.5 g/mol . It is a beta-D-glucoside, a dihydroxyflavone, and a glycosyloxyflavone .Scientific Research Applications
Nanoparticle Synthesis
Apiin has been employed as a reducing and stabilizing agent in the biological synthesis of anisotropic gold and quasi-spherical silver nanoparticles. The size and shape of these nanoparticles can be controlled by altering the ratio of metal salts to apiin in the reaction medium. Such nanoparticles, characterized by various methods including UV-vis-NIR and TEM, have potential applications in areas like hyperthermia of cancer cells and IR-absorbing optical coatings (Kasthuri, Veerapandian, & Rajendiran, 2009).
Anticancer Properties
Apiin, specifically its component apigenin, demonstrates notable antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory properties. Studies have shown its effectiveness against melanoma cell lines, influencing mitochondrial respiration and modulating immune responses in human dendritic cells. Its antiangiogenic properties were highlighted by its dose-dependent impact on tumor cell growth and migration (Ghițu et al., 2019).
Neurogenesis Stimulation
Research indicates that apigenin and related compounds can stimulate adult neurogenesis both in vivo and in vitro. They promote neuronal differentiation and enhance learning and memory performance, which may have therapeutic implications for neurological diseases and injuries (Taupin, 2009).
Oxidative Stress Reduction
Apigenin has been studied for its potential to reduce oxidative stress and neuronal apoptosis in the context of early brain injury following subarachnoid hemorrhage. Its antioxidative and antiapoptotic activities were demonstrated through various biochemical markers, suggesting its utility in treating such conditions (Han et al., 2017).
Renal Injury Protection
Studies on apigenin have shown its protective effects against renal injury induced by 3-chloro-1,2-propanediol in rats. The mechanism of this protection involves modulation of oxidative phosphorylation and mitochondrial functions, highlighting its potential as a renoprotective agent (Zhong et al., 2018).
Bone Fracture Healing
Research on apigenin has revealed its role in promoting osteogenic differentiation of mesenchymal stem cells and accelerating bone fracture healing. This is achieved by activating the Wnt/β-catenin signaling pathway, suggesting its applicability in bone fracture repair and osteogenesis (Pan et al., 2021).
Colorectal Cancer Growth Inhibition
Apigenin has been found to inhibit the growth of colorectal cancer by down-regulating E2F1/3 through miRNA-215-5p. This study highlights apigenin's therapeutic potential and its mechanisms in combating colorectal cancer (Cheng et al., 2021).
Cardiovascular Protection
Apigenin has shown protective effects against myocardial ischemia/reperfusion injury by attenuating the phosphorylation of p38 mitogen-activated protein kinase. This discovery points to its potential in cardiovascular therapy, particularly in heart disease treatments (Yang et al., 2015).
Rheumatoid Arthritis Management
Apiin has been studied for its effects on rheumatoid arthritis. Its potential therapeutic application comes from its ability to inhibit synovial hyperplasia, angiogenesis, and osteoclastogenesis, making it a candidate for low-toxicity RA treatment (Li et al., 2019).
Safety And Hazards
Future Directions
Scientists have recently identified the gene that codes for apiosyltransferase, the enzyme that performs the final modification step during Apiin synthesis . This discovery will enable the development of platforms to produce large amounts of Apiin, which in turn will help clarify its properties and natural functions .
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDLXWMIWOECHG-YRCFQSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949393 | |
Record name | Apiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apiin | |
CAS RN |
26544-34-3 | |
Record name | Apiin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26544-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apiin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APIIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QU3EZE37U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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